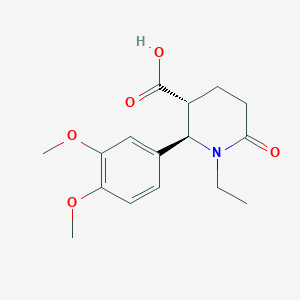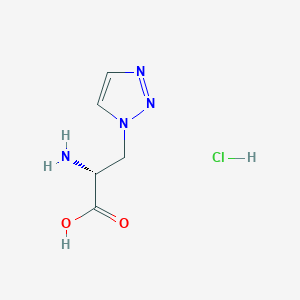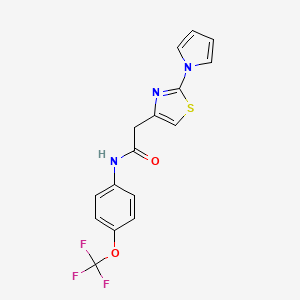
(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid” is a chemical compound with the CAS Number: 412312-35-7 . It has a molecular weight of 247.32 and its IUPAC name is [2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13NO2S . The InChI Code is 1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Sensing Applications
Substituted thiazoles, such as pyridylthiazoles, exhibit significant absorption, fluorescence, and excitation spectra variations at different pH values, making them potentially useful for metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. This implies that derivatives of thiazoles, including "(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid," could be explored for similar applications (Grummt et al., 2007).
Synthesis and Biological Activity
A study on thiazolyl-acetic acid derivatives highlighted their synthesis and investigation for antimicrobial activities. One such derivative showed stronger and broader antibacterial and antifungal activities compared to certain commercial preservatives, suggesting its potential as an effective biocide in cosmetics and detergents. This indicates the broader antimicrobial potential of thiazole derivatives, including "this compound" (Shirai et al., 2013).
Heterocyclic γ-Amino Acids Synthesis
The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring has been reported. These compounds are valuable as mimics of secondary structures of proteins, suggesting the relevance of thiazole derivatives in designing peptide mimetics and drug discovery (Mathieu et al., 2015).
Metal Complex Formation and Coordination Chemistry
Research on the complex formation properties of water-soluble thiazolyloximes with Cu2+ and Ni2+ in solution provides insights into their binding mechanisms and stability, relevant for understanding the metal coordination capabilities of thiazole derivatives. Such studies open avenues for exploring "this compound" in coordination chemistry and its potential application in catalysis or material science (Mokhir et al., 2002).
Corrosion Inhibition
Pyrazoline derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media. Given the structural similarity, thiazole derivatives like "this compound" could potentially serve as corrosion inhibitors, an area that warrants further investigation to explore their full potential (Lgaz et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-3-5-10(6-4-8)13-11(7-12(15)16)17-9(2)14-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMQGCVFOABLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-3,4-dimethoxy-benzamide](/img/structure/B2678870.png)




![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)

![methyl 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2678884.png)




